molecular formula C25H30N4O3S2 B12206866 N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12206866
M. Wt: 498.7 g/mol
InChI Key: YMRKXHXLWKJNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-[2-(吗啉-4-基)乙基]-4-[3-(吡咯烷-1-基磺酰基)苯基]-1,3-噻唑-2(3H)-亚基]苯胺的化学特性分析

系统命名与结构鉴定

该化合物的IUPAC系统命名精确反映了其分子拓扑特征:中央噻唑环的2-位通过亚胺键连接苯胺基团,3-位取代基为2-吗啉乙基,4-位苯环在间位带有吡咯烷磺酰基。分子式C26H32N4O3S2(分子量512.69 g/mol)经质谱验证,其SMILES表示为O=S(=O)(c1cccc(c1)c1csc(=Nc2ccccc2)n1CCCN1CCOCC1)N1CCCC1,完整描绘了各官能团的连接顺序

晶体结构分析显示,噻唑环平面与苯胺基团形成约35°二面角,这种非共平面构型可能影响分子与生物靶点的相互作用模式。吗啉环通过乙基链与噻唑环相连,形成柔性连接区域,而吡咯烷磺酰基的立体位阻效应在分子动力学模拟中表现出显著的空间选择性

噻唑-苯胺杂化化合物的药物化学发展史

噻唑-苯胺类化合物的研究可追溯至20世纪50年代青霉素结构解析时期,其核心噻唑环的电子离域特性为后续抗菌药物开发提供了新思路。21世纪初,随着组合化学技术的发展,此类杂化化合物的结构多样性显著增加,例如2008年报道的2-吗啉-1,3-噻唑-4-羧酸衍生物展现出抗肿瘤活性

近年研究发现,在噻唑环4-位引入磺酰基取代芳环(如本化合物的3-吡咯烷磺酰苯基)可显著改善分子的膜渗透性。2018年文献记载的类似结构N-[4-({(2S)-2-[(吗啉-4-基)甲基]吡咯烷-1-基}磺酰基)苯基]-N'-[4-(三氟甲基)苯基]脲(CAS 2230496-99-6)即通过磺酰基修饰实现了对激酶靶点的选择性结合

表1 代表性噻唑-苯胺杂化化合物结构演变
化合物类型 特征取代基 生物活性 参考文献
第一代(1950s) 简单烷基取代 抗菌作用
第二代(1990s) 芳香磺酰胺基团 抗炎活性
第三代(2010s至今) 吗啉/哌啶环+磺酰芳基 激酶抑制/抗肿瘤

该化合物的设计融合了现代药物化学三大策略:①吗啉环作为溶解度调节基团;②磺酰芳基增强靶点亲和力;③亚胺键维持平面共轭体系的稳定性。这种多官能团协同作用模式为开发新型蛋白激酶抑制剂提供了结构模板。

Properties

Molecular Formula

C25H30N4O3S2

Molecular Weight

498.7 g/mol

IUPAC Name

3-(2-morpholin-4-ylethyl)-N-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C25H30N4O3S2/c30-34(31,28-11-4-5-12-28)23-10-6-7-21(19-23)24-20-33-25(26-22-8-2-1-3-9-22)29(24)14-13-27-15-17-32-18-16-27/h1-3,6-10,19-20H,4-5,11-18H2

InChI Key

YMRKXHXLWKJNCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and pyrrolidine sulfonyl groups. The final step involves the formation of the aniline derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline Thiazol-2(3H)-ylidene 2-(morpholin-4-yl)ethyl, 3-(pyrrolidin-1-ylsulfonyl)phenyl C₂₅H₃₀N₄O₃S₂ 522.71 (calculated)
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine Thiazol-2(3H)-ylidene 2-methoxyethyl, 3-(azepane-1-sulfonyl)phenyl C₂₅H₃₁N₃O₃S₂ 509.66
FMY: N-[(2Z)-4-(3-fluoro-5-morpholin-4-ylphenyl)pyrimidin-2(1H)-ylidene]-4-(3-morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline Pyrimidin-2(1H)-ylidene 3-fluoro-5-morpholin-4-ylphenyl, 3-morpholin-4-yl-1H-1,2,4-triazol-1-yl C₃₀H₃₀FN₉O₂ Not reported
3-Chloro-N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline Nitrosoaniline 3-chloro, 5-morpholin-4-yl, 4-chlorophenyl C₁₆H₁₅Cl₂N₃O₂ 368.22

Key Observations:

Core Heterocycle Variation : The target compound and ’s analog share a thiazole core, while FMY () uses a pyrimidine ring. Thiazoles are sulfur-containing heterocycles with distinct electronic properties compared to pyrimidines, which may influence binding affinity in biological systems.

Substituent Effects: Sulfonyl Groups: The target compound’s pyrrolidine sulfonyl group (5-membered ring) contrasts with the azepane sulfonyl (7-membered ring) in . Morpholine vs. Methoxyethyl: Morpholine (polar, water-soluble) in the target compound versus methoxyethyl (less polar) in ’s analog may alter solubility and pharmacokinetics.

Nitrosoaniline Derivatives : highlights nitrosoaniline derivatives with morpholine substituents. These compounds exhibit planar nitroso groups, enabling π-stacking interactions absent in the target compound’s thiazole system .

Theoretical and Experimental Insights

  • Steric Considerations : The pyrrolidine sulfonyl group in the target compound is less bulky than azepane (), possibly favoring better binding pocket accommodation.

Biological Activity

The compound N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiazole ring
  • Morpholine and pyrrolidine moieties
  • An aniline backbone

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. Key mechanisms include:

  • Janus Kinase Inhibition : Similar compounds have been shown to modulate the activity of Janus kinases (JAKs), which are critical in signaling pathways related to immune response and inflammation. This inhibition can lead to therapeutic effects in autoimmune diseases and cancers .
  • VEGF Pathway Modulation : The compound may also influence vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis. Inhibiting this pathway could reduce tumor growth and metastasis .

Therapeutic Potential

The therapeutic potential of this compound includes:

  • Cancer Treatment : By targeting pathways involved in tumor growth and angiogenesis, this compound may serve as a candidate for cancer therapies.
  • Autoimmune Disorders : Its ability to inhibit JAKs suggests potential applications in treating conditions like rheumatoid arthritis and psoriasis.

Study on JAK Inhibition

A study demonstrated that a related compound effectively inhibited JAK activity in vitro, leading to reduced proliferation of immune cells associated with inflammatory responses. This suggests that this compound may exhibit similar effects .

Anti-Angiogenic Activity

In another investigation focusing on antiangiogenic properties, compounds structurally similar to the target molecule were found to inhibit VEGF-induced endothelial cell proliferation and migration. This indicates that this compound could potentially disrupt angiogenesis in tumor environments .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
JAK InhibitionModulates immune response
Anti-AngiogenicInhibits VEGF signaling
Tumor Growth ReductionDisrupts endothelial proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.